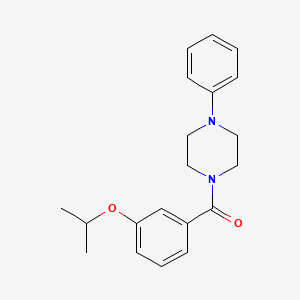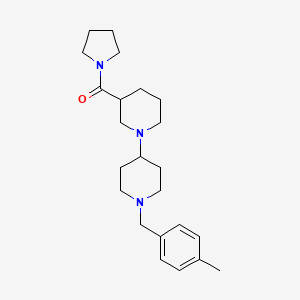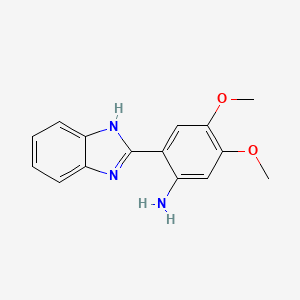
N~4~-(2-ethyl-6-methylphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2-ethyl-6-methylphenyl)-6-methyl-2,4-pyrimidinediamine, commonly referred to as EM574, is a small molecule that has been of interest to the scientific community due to its potential therapeutic applications. EM574 belongs to the class of pyrimidine derivatives and has been shown to exhibit promising pharmacological properties, making it a suitable candidate for drug development.
Mecanismo De Acción
The mechanism of action of EM574 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. EM574 has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell proliferation and survival. Additionally, EM574 has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
EM574 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, EM574 has been shown to inhibit the growth of bacteria and fungi. EM574 has also been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EM574 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, EM574 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
However, there are also limitations to the use of EM574 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, EM574 has low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on EM574. One area of interest is the development of EM574 as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of EM574 in animal models and human clinical trials.
Another area of interest is the investigation of the mechanisms of action of EM574. Understanding how EM574 interacts with cellular pathways and enzymes could provide insights into its potential therapeutic applications.
Finally, there is potential for the development of EM574 as an antimicrobial agent. Further studies are needed to determine its efficacy against a range of bacterial and fungal pathogens.
Métodos De Síntesis
The synthesis of EM574 involves the reaction of 2-ethyl-6-methylphenylamine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure EM574.
Aplicaciones Científicas De Investigación
EM574 has been the subject of several studies that have investigated its potential therapeutic applications. One study found that EM574 exhibited antitumor activity against lung cancer cells by inducing apoptosis, or programmed cell death. Another study showed that EM574 had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-N-(2-ethyl-6-methylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-11-7-5-6-9(2)13(11)17-12-8-10(3)16-14(15)18-12/h5-8H,4H2,1-3H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYALKWFEPXLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2-ethyl-6-methylphenyl)-6-methyl-2,4-pyrimidinediamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)



![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)
![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)



![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![5-[(11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5295968.png)